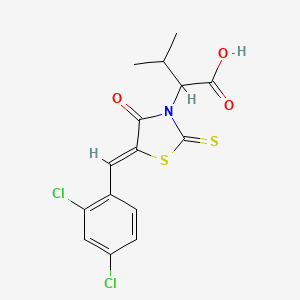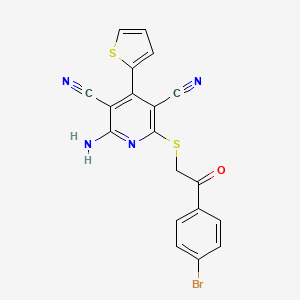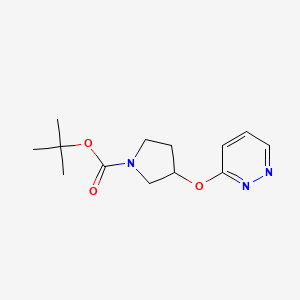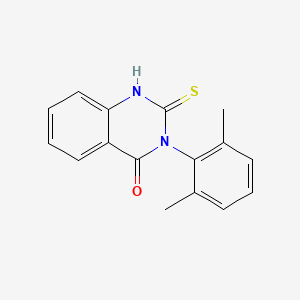
1-(4-フルオロフェニル)-N-(2-メトキシ-2-(チオフェン-3-イル)エチル)シクロプロパンカルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CTDP-54 and is a cyclopropane-containing amide derivative.
作用機序
The exact mechanism of action of 1-(4-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide is not fully understood. However, it is believed to work by modulating the activity of the GABA-A receptor in the brain. This receptor is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide has a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation. It has also been found to decrease the levels of corticotropin-releasing hormone (CRH), which is a hormone that is involved in the stress response.
実験室実験の利点と制限
One of the advantages of using 1-(4-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide in lab experiments is that it has been found to have a low toxicity profile. This makes it a safer alternative to other compounds that are used in research. However, one of the limitations is that the exact mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target the compound.
将来の方向性
There are several future directions for research on 1-(4-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide. One direction is to further study its potential applications in treating anxiety and depression. Another direction is to investigate its potential use in treating other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, more research is needed to fully understand the mechanism of action of this compound and how it interacts with other neurotransmitter systems in the brain.
合成法
The synthesis of 1-(4-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide involves a multi-step process. The starting material is 4-fluoroacetophenone, which is reacted with magnesium to form a Grignard reagent. This reagent is then reacted with 2-methoxy-2-(thiophen-3-yl)ethyl chloride to form a ketone intermediate. The ketone intermediate is then reacted with cyclopropanecarboxylic acid chloride to form the final product.
科学的研究の応用
- ピナコールボロン酸エステルはこの化合物のように、有機合成において貴重なビルディングブロックとして役立ちます。それらは複雑な分子を構築するための汎用性の高い中間体です。アルキルボロン酸エステルの脱ボロン化を機能化するための多くのプロトコルが存在しますが、プロト脱ボロン化(ボロン基の除去)はあまり研究されていません。この化合物のプロト脱ボロン化は、ラジカルアプローチを使用して触媒することができます .
- 適用例:アルキルボロン酸エステルのプロト脱ボロン化は、マテソン-CH₂-ホモログ化と組み合わせることができ、アルケンの形式的な反マルコフニコフ型ヒドロメチル化を可能にします。この変換は価値がありますが、以前は知られていませんでした。研究者はこのシーケンスをメトキシ保護された(−)-Δ8-THC(カンナビノイド)およびコレステロールに適用しました .
有機合成とビルディングブロック
ヒドロメチル化反応
特性
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c1-21-15(12-6-9-22-11-12)10-19-16(20)17(7-8-17)13-2-4-14(18)5-3-13/h2-6,9,11,15H,7-8,10H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXWTBYNILPTCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1(CC1)C2=CC=C(C=C2)F)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-{[2-(diethylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2396370.png)
![N-cyclohexyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2396371.png)
![2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2396372.png)
![4-chloro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3-nitrobenzamide](/img/structure/B2396374.png)
![2,3-dimethoxy-11-[4-(trifluoromethyl)phenyl]-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2396377.png)

![N-cyclopentyl-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2396379.png)
![(Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2396381.png)


![N-(5-((2-methoxybenzyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)nicotinamide](/img/structure/B2396385.png)